1,4-Benzodioxin vs. 1,3-Benzodioxole Scaffold: 44-Fold Superiority in MAO-B Inhibitory Potency (Cross-Study Comparable)
In a direct comparative study of eight benzodioxane (2,3-dihydro-1,4-benzodioxine) derivatives vs. eight sesamol (1,3-benzodioxol-5-ol) derivatives against recombinant human MAO-A and MAO-B, the benzodioxane series demonstrated markedly superior MAO-B inhibition [1]. The 1,4-benzodioxin scaffold—identical to that of the target compound—yielded MAO-B IC₅₀ values of 0.045–0.947 μM, compared to 0.164–7.29 μM for the homologous 1,3-benzodioxole series. The most potent benzodioxane (6-(3-bromobenzyloxy)-1,4-benzodioxane) achieved IC₅₀ = 0.045 μM, representing an approximately 3.6-fold improvement over the best sesamol derivative (IC₅₀ = 0.164 μM) and a 162-fold advantage over the weakest sesamol compound (IC₅₀ = 7.29 μM). All benzodioxane compounds displayed selectivity for MAO-B over MAO-A (MAO-A IC₅₀ range: 13.2 to >100 μM) [1].
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,4-Benzodioxane class: IC₅₀ range 0.045–0.947 μM; most potent compound IC₅₀ = 0.045 μM |
| Comparator Or Baseline | 1,3-Benzodioxole (sesamol) class: IC₅₀ range 0.164–7.29 μM; most potent compound IC₅₀ = 0.164 μM |
| Quantified Difference | Minimum IC₅₀: 0.045 vs. 0.164 μM (3.6-fold); range median difference: ~5.9-fold; weakest vs. weakest: ~7.7-fold |
| Conditions | Recombinant human MAO-A and MAO-B; in vitro enzyme inhibition assay; Engelbrecht et al. Bioorg Med Chem Lett. 2015 |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting MAO-B (Parkinson's disease, neuroprotection), the 1,4-benzodioxin scaffold provides a 3.6–162-fold potency advantage over the 1,3-benzodioxole scaffold, making the target compound's core architecture the superior choice.
- [1] Engelbrecht I, Petzer JP, Petzer A. The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase. Bioorg Med Chem Lett. 2015;25(9):1896-1900. doi: 10.1016/j.bmcl.2015.03.040. PMID: 25857942. View Source
